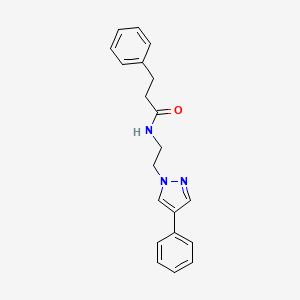

3-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide

Description

Properties

IUPAC Name |

3-phenyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c24-20(12-11-17-7-3-1-4-8-17)21-13-14-23-16-19(15-22-23)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOTWWSCMCLULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Alkylation: The pyrazole derivative is then alkylated with a suitable alkyl halide to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The phenyl groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Quinones and carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anti-cancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including 3-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide, as anti-cancer agents. These compounds have been shown to inhibit specific pathways involved in tumor proliferation and survival.

- Mechanism of Action : The compound may act by inhibiting protein kinases involved in cancer cell signaling pathways. For instance, compounds similar to this have demonstrated dual inhibition of EGF (Epidermal Growth Factor) and VEGF (Vascular Endothelial Growth Factor) receptors, which are critical in tumor angiogenesis and growth .

Anti-inflammatory Activity

The pyrazole structure is known for its anti-inflammatory properties. Research indicates that derivatives can effectively inhibit cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory response.

- Case Study : A study reported that certain pyrazole derivatives showed significant inhibition of COX-2 over COX-1, suggesting a favorable therapeutic index for treating inflammatory diseases without the gastrointestinal side effects often associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including amide bond formation through standard peptide coupling methods. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and anti-proliferative effects of this compound against various cancer cell lines. These studies often employ MTT assays or similar methodologies to assess cell viability .

In Vivo Studies

Preclinical models are essential for understanding the pharmacokinetics and therapeutic efficacy of new compounds. Animal studies have shown promising results in reducing tumor size and improving survival rates when treated with pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets. The phenyl and pyrazole groups can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 3-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide and its analogs:

Structural and Functional Insights:

Pyrazole vs. Thiazol/Thiadiazol Rings :

- The target compound’s pyrazole ring () is replaced with thiazol or thiadiazol groups in analogs (), altering hydrogen-bonding capacity and steric profiles. For example, the thiazol-containing compound in exhibits higher polarity (PSA = 76.34 Ų) due to additional heteroatoms .

The cyclopentyl group in 35279-03-9 () introduces steric hindrance, which may affect target engagement .

Biological Activity Correlations :

- Pyrazole derivatives (e.g., X2705 in ) show antiviral activity via protease inhibition, while carprofen-tryptamine hybrids () leverage anti-inflammatory properties. The target compound’s lack of electron-withdrawing groups (e.g., dichloro in ) may limit its potency compared to more electronegative analogs .

Biological Activity

3-Phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been widely studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a phenyl group and a pyrazole moiety, which are crucial for its biological properties.

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively documented. Notable activities include:

- Anticancer Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, compounds similar to this compound exhibited significant cytotoxicity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .

- Anti-inflammatory Effects : Pyrazoles are known to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. Research has indicated that certain derivatives can effectively reduce inflammation markers in vitro .

- Antimicrobial Activity : The antibacterial and antifungal properties of pyrazoles have been well-documented. For example, derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .

Anticancer Activity

A study by Wei et al. reported on the anticancer properties of pyrazole derivatives, highlighting that certain compounds showed significant growth inhibition in A549 (lung cancer) cells with IC50 values as low as 26 µM . Another investigation into N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline revealed IC50 values of 3.25 mg/mL against Hep-2 cells, indicating strong cytotoxic potential .

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can act as cyclin-dependent kinase inhibitors, which play a vital role in regulating the cell cycle and are often dysregulated in cancer . These compounds have been noted to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation.

Antimicrobial Effects

A comprehensive review assessed various pyrazole derivatives for their antimicrobial efficacy. It was found that these compounds could inhibit bacterial growth effectively, showcasing their potential as new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

| Compound Name | Target Cell Line | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Anticancer |

| Compound B | A549 | 26 | Anticancer |

| Compound C | Hep-2 | 3.25 mg/mL | Anticancer |

| Compound D | Various Bacteria | Varies | Antimicrobial |

Q & A

Q. What are the key spectroscopic techniques for confirming the structure and purity of 3-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the compound’s backbone and substituent arrangement, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and formula. Infrared (IR) spectroscopy can identify functional groups like amide bonds (C=O stretch at ~1650 cm⁻¹) and pyrazole C=N stretches. Purity should be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection .

Q. What synthetic routes are commonly used to prepare this compound?

A two-step approach is typical:

- Step 1 : React 4-phenyl-1H-pyrazole with a bromoethylamine derivative to form the ethylpyrazole intermediate.

- Step 2 : Couple the intermediate with 3-phenylpropanoyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Reaction optimization (e.g., solvent choice, temperature, and catalysts like cesium carbonate) is essential to improve yields, as seen in analogous syntheses of pyrazole-containing amides .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?

Discrepancies may arise from conformational flexibility or impurities. Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations and identify spin-spin coupling. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments. For impurities, employ preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate the pure compound .

Q. What strategies optimize reaction yields when synthesizing derivatives with modified pyrazole or phenyl substituents?

- Electronic effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance electrophilicity during coupling reactions.

- Steric hindrance : Use bulky bases (e.g., DBU) to mitigate side reactions in sterically crowded intermediates.

- Catalysis : Transition-metal catalysts (e.g., CuBr in DMSO) improve regioselectivity in pyrazole alkylation, as demonstrated in structurally related compounds .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?

- Pharmacophore mapping : Retain the pyrazole-amide core for target binding (e.g., kinase inhibition) while modifying substituents to improve solubility (e.g., adding polar groups on the phenyl ring).

- Bioisosteric replacement : Replace the propanamide chain with sulfonamide or urea moieties to assess impact on potency.

- In silico docking : Use molecular dynamics simulations to predict interactions with biological targets (e.g., COX-2 or EGFR kinases) .

Q. What methods address low solubility in aqueous buffers during in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Salt formation : Convert the free base to a hydrochloride or sodium salt.

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting biological activity data across different assay platforms?

- Assay conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) can alter results. Standardize protocols using validated cell models.

- Dose-response curves : Perform triplicate experiments with positive/negative controls to ensure reproducibility.

- Mechanistic studies : Use knock-out models or siRNA silencing to confirm target specificity .

Q. What analytical workflows validate the stability of this compound under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1-3), basic (pH 10-12), and oxidative (H₂O₂) conditions.

- LC-MS/MS monitoring : Track degradation products and identify labile functional groups (e.g., amide hydrolysis).

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.